molecular formula C20H18O6 B191715 Licoisoflavone A CAS No. 66056-19-7

Licoisoflavone A

Cat. No.: B191715
CAS No.: 66056-19-7
M. Wt: 354.4 g/mol
InChI Key: KCUZCRLRQVRBBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Licoisoflavone A, an isoflavone compound, has been identified to interact with several targets. It has been found to inhibit lipid peroxidation . In addition, it has been shown to have a high efficiency against methicillin-resistant Staphylococcus aureus (MRSA) . It also interacts with the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro) of SARS-CoV-2 .

Mode of Action

This compound interacts with its targets in various ways. It inhibits lipid peroxidation, which is a key process in oxidative stress . In the context of MRSA, it exhibits low cytotoxicity and displays rapid bactericidal activity . It increases bacterial membrane permeability and dissipates the proton motive force . In the case of SARS-CoV-2, it inhibits the RdRp and Mpro, which are crucial for the virus’s replication .

Biochemical Pathways

This compound is a polyphenolic secondary metabolite produced by plants adapting to changing ecological environments over a long period of time . Its biosynthesis pathways are considered as the most distinctive natural product pathway in plants . It is derived from the phenylpropanoid pathway, a major route for the biosynthesis of flavonoids and isoflavonoids .

Pharmacokinetics

Licorice, from which this compound is derived, has been reported to alter the pharmacokinetics of drugs like warfarin, cyclosporine, and cortisol . This suggests that this compound may have significant interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

This compound has been found to have several effects at the molecular and cellular levels. It has been shown to have an anti-hypertrophic effect on cardiomyocytes, which is dependent on the activation of the deacetylase Sirt3 . It also has an antibacterial effect against MRSA, disrupting the membrane permeability and the proton motive force .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of peptidoglycan, phosphatidylglycerol, and cardiolipin has been found to inhibit the antibacterial activity of this compound . Furthermore, the efficacy of this compound against SARS-CoV-2 may be influenced by the viral load and the host’s immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licoisoflavone A can be synthesized through the condensation of 7-(benzoyloxy)isoflavone with 2-methyl-3-buten-2-ol, followed by hydrolysis of the resultant 3′-(3-methyl-2-butenyl)isoflavone . This method involves the use of specific reagents and controlled reaction conditions to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically extracted from the roots of Glycyrrhiza species using solvent extraction techniques. The extracted compound is then purified through chromatographic methods to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Licoisoflavone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

Comparison with Similar Compounds

Licoisoflavone A is unique among isoflavones due to its specific prenylation at the 3’ position. Similar compounds include:

This compound stands out due to its potent antifungal and cytotoxic activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZCRLRQVRBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216256
Record name licoisoflavone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66056-19-7
Record name Licoisoflavone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66056-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name licoisoflavone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name licoisoflavone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOISOFLAVONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O34S2M9VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licoisoflavone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Licoisoflavone A has been shown to interact with various targets, including: * Pregnane X receptor (PXR): this compound acts as a PXR activator. [, ] * Aryl hydrocarbon receptor (AhR): It also activates AhR, although its potency is lower compared to glabridin. [] * Cytochrome P450 enzymes (CYP3A4 and CYP1A2): this compound can increase the activity of both CYP3A4 and CYP1A2 enzymes. [, ] * Sirtuin 3 (Sirt3): Recent studies indicate that this compound might exert cardioprotective effects by activating Sirt3. []

ANone: The downstream effects of this compound are multifaceted and depend on the specific target: * PXR activation: This can lead to increased expression of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered drugs. [] * AhR activation: AhR activation can influence various cellular processes, including xenobiotic metabolism, immune response, and cell proliferation. [] * CYP enzyme modulation: Increased CYP3A4 and CYP1A2 activity can accelerate the metabolism of drugs that are substrates of these enzymes, leading to potential drug interactions. [, ] * Sirt3 activation: Activation of Sirt3, a mitochondrial deacetylase, has been linked to cardioprotective effects, including the suppression of cardiomyocyte hypertrophy. []

ANone: The molecular formula of this compound is C20H16O6, and its molecular weight is 352.34 g/mol. [, ]

ANone: this compound exhibits characteristic spectroscopic features in various techniques: * UV-Vis spectroscopy: It shows absorption maxima in the UV region, which are typical for isoflavones. [, ] * Mass spectrometry (MS): this compound gives a molecular ion peak at m/z 352 in its mass spectrum. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: The 1H and 13C NMR spectra of this compound provide detailed information about its structure, including the presence of aromatic protons, hydroxyl groups, and the prenyl substituent. [, , ]

ANone: The research papers provided do not offer specific details on material compatibility and stability of this compound under various conditions. This aspect might require further investigation.

ANone: Based on the provided research, this compound is not reported to have catalytic properties. Its activity is primarily associated with its ability to modulate specific biological targets.

ANone: Yes, computational chemistry and modeling techniques have been utilized to investigate this compound. For instance: * Molecular docking studies: These have been performed to predict the binding affinity and interactions of this compound with targets such as PXR. [] * Molecular dynamics simulations: These simulations have provided insights into the stability of this compound-protein complexes, further supporting its potential as a PXR modulator. [] * Quantitative structure-activity relationship (QSAR) studies: QSAR models have been developed to explore the relationship between the structure of this compound and its biological activities. []

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